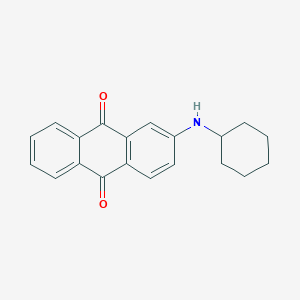

2-(Cyclohexylamino)anthracene-9,10-dione

Description

2-(Cyclohexylamino)anthracene-9,10-dione is an anthraquinone derivative featuring a cyclohexylamino substituent at the 2-position of the anthracene-9,10-dione core. Anthraquinones are structurally characterized by a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The introduction of amino groups, such as cyclohexylamino, modifies the electronic properties and steric profile of the molecule, influencing its chemical reactivity, solubility, and biological activity.

Properties

CAS No. |

36985-68-9 |

|---|---|

Molecular Formula |

C20H19NO2 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-(cyclohexylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C20H19NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2 |

InChI Key |

IDCFFZRRWJOPNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically isolated and purified using large-scale crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Reduction: Hydroquinone derivatives with antioxidant properties.

Substitution: Various substituted anthraquinone derivatives with potential pharmaceutical applications.

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo several chemical reactions, which are essential for its applications:

- Oxidation : This process can yield quinone derivatives, which have significant biological activity.

- Reduction : The anthraquinone core can be reduced to form anthracene derivatives.

- Substitution : The amino groups can participate in substitution reactions with electrophiles, leading to a variety of substituted products.

Common reagents and conditions for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The ability to modify its structure through these reactions makes it a versatile compound in synthetic chemistry.

Chemistry

In the realm of chemistry, 2-(Cyclohexylamino)anthracene-9,10-dione serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows researchers to explore various synthetic pathways and develop new compounds with tailored properties.

Biology

The compound has garnered attention for its potential biological activities:

- Anticancer Properties : Research indicates that this compound can intercalate into DNA, disrupting its structure and function. This mechanism may lead to cytotoxic effects against cancer cells.

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its ability to interact with biological targets positions it as a promising lead compound in designing novel therapeutic agents.

Industrial Applications

Beyond research and medicine, this compound finds utility in various industrial applications:

- Dyes and Pigments : Due to its vibrant color properties, it is used in the production of dyes and pigments.

- Chemical Manufacturing : The compound's reactivity allows it to be employed in synthesizing other industrial chemicals.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that highlight the applications of this compound:

- Synthesis of Aminoanthraquinone Derivatives : A study demonstrated the synthesis of various aminoanthraquinone derivatives from this compound through nucleophilic substitution reactions. These derivatives showed enhanced biological activity compared to their precursors .

- Biological Activity Assessment : Experimental results indicated that compounds derived from this compound exhibited significant cytotoxicity against different cancer cell lines. The mechanism was attributed to DNA intercalation and enzyme inhibition.

- Industrial Applications : Research highlighted the use of this compound in developing new dyes with improved stability and colorfastness. Its unique structure contributes to the performance characteristics of these dyes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The cyclohexylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Physical Properties of Anthraquinone Derivatives

- Melting Points: Cyclohexylamino derivatives are expected to have higher melting points than alkyl-substituted analogues (e.g., butylamino) due to stronger van der Waals interactions and rigid cyclohexane rings .

- Optical Properties: Aminoanthraquinones exhibit strong absorption in visible regions (e.g., HAD at 502 nm). The cyclohexylamino group may shift λₘₐₓ due to electronic effects, making it suitable for dye applications .

Biological Activity

2-(Cyclohexylamino)anthracene-9,10-dione, a derivative of anthracene-9,10-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of anthraquinones, which are known for their varied pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through a review of relevant literature and research findings.

The molecular formula of this compound is C15H15N1O2 with a molecular weight of approximately 241.29 g/mol. Its structure features an anthracene core with a cyclohexylamino substituent at the 2-position and keto groups at the 9 and 10 positions.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N1O2 |

| Molecular Weight | 241.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 36985-68-9 |

Anticancer Activity

Research has indicated that anthracene derivatives exhibit significant anticancer properties. A study highlighted that various anthracene-9,10-dione derivatives demonstrated cytotoxic effects against several cancer cell lines. Specifically, compounds with amino substitutions showed enhanced activity due to improved DNA binding characteristics. For instance, derivatives with two methylene links in their side chains exhibited superior activity compared to those with shorter linkages .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines revealed that this compound exhibited notable cytotoxic effects. The IC50 values were determined to be in the range of 1.1–3.0 µg/mL, indicating strong potential as an anticancer agent .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. A study on disubstituted anthracene-9,10-diones demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations as low as 5 µg/mL. The lower cytotoxicity compared to established drugs like mitoxantrone suggests a favorable therapeutic profile for this compound in inflammatory conditions .

Table: Inhibition of Cytokine Production

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|

| This compound | 5 | Significant | Significant |

| Mitoxantrone | 5 | Moderate | Moderate |

Antimicrobial Activity

Although less studied than its anticancer properties, some derivatives of anthraquinones have demonstrated antimicrobial activity against various pathogens. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity. Further research is needed to establish the specific antimicrobial efficacy of this compound.

The biological activities of this compound are believed to stem from its ability to intercalate into DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription processes. Additionally, the presence of the cyclohexylamino group may enhance its binding affinity to biological targets compared to other simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.